BenchChemオンラインストアへようこそ!

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Metabolic Stability gem-Dimethyl Effect CYP450 Metabolism

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS 1098106-78-5) is a synthetic phenylalkylamine derivative characterized by a meta-brominated phenyl ring linked to a gem-dimethyl-substituted propan-1-amine backbone, supplied as the hydrochloride salt (molecular formula C₁₁H₁₇BrClN, MW 278.61 g/mol). The compound belongs to the benzenepropanamine class (systematic name: benzenepropanamine, 3-bromo-β,β-dimethyl-, hydrochloride) and is distributed by multiple research chemical suppliers including Fujifilm Wako (sourced from Enamine Ltd.), CymitQuimica, and Leyan at typical purities of ≥95%.

Molecular Formula C11H17BrClN
Molecular Weight 278.61 g/mol
CAS No. 1098106-78-5
Cat. No. B1375523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
CAS1098106-78-5
Molecular FormulaC11H17BrClN
Molecular Weight278.61 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=CC=C1)Br)CN.Cl
InChIInChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H
InChIKeyKGCFNOFYBYMNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CAS 1098106-78-5): Structural Identity and Research-Grade Procurement Profile


3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS 1098106-78-5) is a synthetic phenylalkylamine derivative characterized by a meta-brominated phenyl ring linked to a gem-dimethyl-substituted propan-1-amine backbone, supplied as the hydrochloride salt (molecular formula C₁₁H₁₇BrClN, MW 278.61 g/mol) . The compound belongs to the benzenepropanamine class (systematic name: benzenepropanamine, 3-bromo-β,β-dimethyl-, hydrochloride) and is distributed by multiple research chemical suppliers including Fujifilm Wako (sourced from Enamine Ltd.), CymitQuimica, and Leyan at typical purities of ≥95% . It has been referenced in literature under the designation Br-APB as a putative metabotropic glutamate receptor subtype 7 (mGluR7) agonist, although primary peer-reviewed pharmacological characterization remains limited .

Why 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride Cannot Be Interchanged with Simpler Phenylalkylamine Analogs: Key Structural Differentiators


Substituting 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride with a simpler analog such as 3-(3-bromophenyl)propan-1-amine (the des-gem-dimethyl variant) or 3-phenyl-2,2-dimethylpropan-1-amine (the des-bromo variant) introduces two orthogonal pharmacophore alterations that independently impact biological performance. The gem-dimethyl group at the β-position imposes significant conformational constraint on the aminopropyl side chain and sterically shields the primary amine from metabolic N-dealkylation by CYP enzymes, an effect documented across multiple medicinal chemistry programs [1]. The meta-bromine substituent on the phenyl ring modulates both electronic character and steric bulk at the distal aromatic recognition site, shifting logP and potentially altering receptor subtype selectivity relative to para-bromo, ortho-bromo, or des-bromo congeners . These structural features are not independent: the gem-dimethyl group influences the spatial presentation of the bromophenyl pharmacophore to biological targets, meaning that procurement substitution without explicit comparative data risks uncharacterized changes in potency, selectivity, and metabolic fate.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride Versus Closest Analogs


Metabolic Stability Advantage Conferred by the gem-Dimethyl Group: Class-Level Inference from Medicinal Chemistry Literature

The gem-dimethyl substituent at the β-carbon of the propan-1-amine chain is a well-established structural motif for improving metabolic stability. Talele (2018) comprehensively reviewed the effect of gem-dimethyl incorporation across multiple drug discovery programs, documenting that this modification can reduce CYP-mediated N-dealkylation, suppress glucuronidation at adjacent positions, decrease P-glycoprotein efflux liability, and lower intrinsic clearance [1]. In a direct case study, the incorporation of a gem-dimethyl group to curb glucuronidation boosted metabolic stability and simultaneously increased potency of the final lead compound [2]. While a direct head-to-head microsomal stability comparison between 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine and its des-gem-dimethyl analog 3-(3-bromophenyl)propan-1-amine has not been published, the class-level inference is that the gem-dimethylated compound is expected to exhibit longer half-life in human liver microsome (HLM) or hepatocyte incubations relative to the non-gem-dimethyl analog, based on the established steric shielding of the primary amine from oxidative metabolism.

Metabolic Stability gem-Dimethyl Effect CYP450 Metabolism Pharmacokinetics

LogP and Physicochemical Profile Differentiation from Des-Bromo Analog

Computational and experimental logP data provide a basis for differentiating the brominated compound from its des-bromo congener. The des-bromo analog 2,2-dimethyl-3-phenylpropan-1-amine (CAS 95141-79-0) has a reported logP of 2.21–2.61 (calculated) and a topological polar surface area (TPSA) of 26.02 Ų [1]. Introduction of a bromine atom at the meta position of the phenyl ring typically increases logP by approximately 0.5–0.8 log units (based on the Hansch π constant for aromatic bromine, π ≈ 0.86), predicting a logP for 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine in the range of approximately 2.7–3.4 [2]. This increased lipophilicity is expected to enhance membrane permeability while potentially reducing aqueous solubility relative to the des-bromo parent, a trade-off that must be considered in assay design and formulation.

Lipophilicity LogP Physicochemical Properties SAR

Regioisomeric Bromine Position: Meta-Bromo Substitution as a Determinant of Receptor Binding Geometry

The position of the bromine atom on the phenyl ring (meta vs. para vs. ortho) critically influences molecular recognition at biological targets. 3-Bromophenethylamine has been characterized as an affinity ligand for the 5-HT₇ serotonin receptor and has been used as a reference compound in dopamine transporter (dDAT) inhibition studies, with a Ki of 4.5 ± 0.3 μM at the Drosophila dopamine transporter [1]. The meta-bromo substitution introduces steric hindrance and electron-withdrawing effects that modulate binding affinity differently from para-bromo or ortho-bromo isomers, an effect documented across sigma receptor and serotonergic ligand series [2]. No published study has directly compared the sigma receptor or serotonin receptor binding affinities of 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine against its 2-bromo or 4-bromo regioisomers.

Regioisomerism Bromine Position Meta-Substitution Sigma Receptor Structure-Activity Relationship

Putative mGluR7 Agonist Activity: Target Engagement Rationale for Neurological Research Applications

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride has been designated Br-APB and described as a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7), a presynaptic Gαi/o-coupled receptor implicated in neurotransmitter release regulation and synaptic plasticity . mGluR7 is a recognized therapeutic target for Parkinson's disease, anxiety disorders, schizophrenia, and addiction [1]. Notably, the compound's structural features—specifically the gem-dimethyl group and meta-bromophenyl moiety—are not present in the established mGluR7 tool compounds L-AP4 (EC₅₀ = 249 μM at mGluR7) or AMN082 (EC₅₀ = 64–290 nM in GTPγS binding) , suggesting that Br-APB may represent a structurally distinct chemotype for mGluR7 modulation. However, no peer-reviewed publication has reported quantitative EC₅₀ or IC₅₀ values for Br-APB at mGluR7 or any other mGluR subtype, nor has its selectivity profile against mGluR1–8 been characterized.

mGluR7 Metabotropic Glutamate Receptor Neuropharmacology Allosteric Modulation

Synthetic Accessibility and Purity Benchmarking: Commercial Availability Profile

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is commercially available from multiple suppliers with documented purity specifications. The hydrochloride salt form offers a defined stoichiometry (1:1 free base:HCl) with a molecular weight of 278.61 g/mol, providing handling advantages over the free base (MW 242.16 g/mol) including improved solid-state stability and aqueous solubility . Reported purities across vendors are consistently ≥95% (HPLC), with Fujifilm Wako sourcing from Enamine Ltd. and CymitQuimica offering catalog quantities (e.g., 50 mg at €236.00) . By comparison, the closely related regioisomer 3-(4-bromophenyl)-2,2-dimethylpropan-1-amine and the des-bromo analog 2,2-dimethyl-3-phenylpropan-1-amine (CAS 95141-79-0) are also commercially available at similar purity grades , providing a competitive procurement landscape.

Chemical Sourcing Purity Specification Supply Chain Research Chemical

Recommended Research and Procurement Application Scenarios for 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride


Metabolic Stability SAR Studies: Comparing gem-Dimethyl vs. Non-gem-Dimethyl Phenylalkylamines

This compound is most rationally deployed in head-to-head microsomal or hepatocyte stability assays against its des-gem-dimethyl comparator, 3-(3-bromophenyl)propan-1-amine. The well-precedented gem-dimethyl effect on metabolic stability [1] predicts that the 2,2-dimethyl substitution will reduce intrinsic clearance compared to the non-methylated analog. Such a study would directly quantify the magnitude of this effect in the bromophenylalkylamine chemotype, filling a gap in the published literature and providing value for drug discovery programs exploring phenylalkylamine scaffolds where metabolic soft spots at the primary amine limit in vivo utility. The hydrochloride salt form facilitates accurate weighing and dissolution for in vitro DMPK assays.

mGluR7 Probe Development and Pharmacological Validation

Based on the vendor-reported Br-APB designation as a selective mGluR7 agonist , the most impactful use of this compound would be systematic pharmacological profiling in functional mGluR7 assays (cAMP inhibition, GTPγS binding, or Ca²⁺ mobilization in recombinant cell lines) with parallel counter-screening against mGluR1–8 subtypes. Given that the two established mGluR7 agonists (L-AP4 with EC₅₀ = 249 μM and AMN082 with EC₅₀ = 64–290 nM) have distinct chemotypes , Br-APB—if confirmed active—would represent a third structural class of mGluR7 activators, potentially offering different allosteric binding modes, biased signaling properties, or pharmacokinetic profiles.

Sigma and Serotonergic Receptor Selectivity Profiling of Bromophenylalkylamines

The meta-bromophenyl motif is a recognized pharmacophore element in sigma receptor ligand design. The Glennon sigma-1 pharmacophore model emphasizes the importance of the phenylalkylamine scaffold for high-affinity sigma binding, with halogen substitution position critically influencing sigma-1/sigma-2 selectivity [2]. This compound, with its unique combination of meta-bromine and gem-dimethyl groups, could be submitted to broad receptor screening panels (e.g., NIMH PDSP or commercial profiling services) to establish its receptor binding fingerprint. The resulting data would directly inform whether the meta-bromo/gem-dimethyl combination confers a distinct selectivity profile compared to established sigma ligands and simpler bromophenethylamine analogs [3].

Physicochemical and Formulation Pre-Optimization for CNS-Targeted Probe Compounds

With a calculated logP in the approximate range of 2.7–3.4 (based on des-bromo analog logP plus bromine contribution) , this compound occupies a lipophilicity range consistent with CNS penetration potential (ideal CNS drug logP typically 2–5). The combination of moderate lipophilicity with a primary amine (pKa ~9.5–10.5) creates opportunities for salt-form screening, co-crystal engineering, or prodrug strategies. Procurement of this compound for physicochemical characterization (experimental logD₇.₄, kinetic solubility, PAMPA or Caco-2 permeability) would generate foundational data for any CNS-targeted medicinal chemistry program using this scaffold.

Quote Request

Request a Quote for 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.